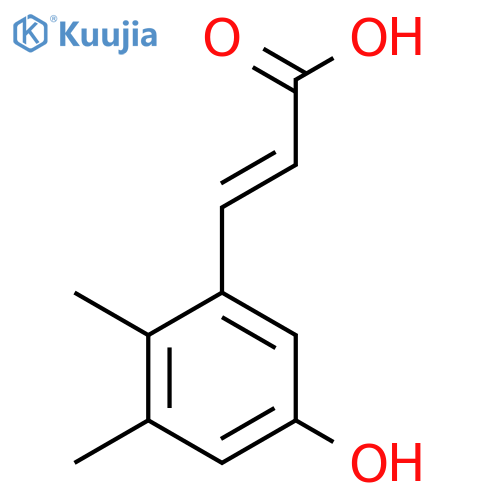Cas no 1807390-82-4 (2,3-Dimethyl-5-hydroxycinnamic acid)

1807390-82-4 structure
商品名:2,3-Dimethyl-5-hydroxycinnamic acid
CAS番号:1807390-82-4
MF:C11H12O3
メガワット:192.211183547974
CID:5007642
2,3-Dimethyl-5-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-5-hydroxycinnamic acid
-
- インチ: 1S/C11H12O3/c1-7-5-10(12)6-9(8(7)2)3-4-11(13)14/h3-6,12H,1-2H3,(H,13,14)/b4-3+
- InChIKey: YNDWRDCBWWAFAX-ONEGZZNKSA-N
- ほほえんだ: OC1C=C(/C=C/C(=O)O)C(C)=C(C)C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
2,3-Dimethyl-5-hydroxycinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005978-500mg |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A010005978-250mg |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010005978-1g |
2,3-Dimethyl-5-hydroxycinnamic acid |
1807390-82-4 | 97% | 1g |
$1549.60 | 2023-09-02 |
2,3-Dimethyl-5-hydroxycinnamic acid 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1807390-82-4 (2,3-Dimethyl-5-hydroxycinnamic acid) 関連製品
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
